molecular formula C7H7Cl2N3 B13009102 6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B13009102
M. Wt: 204.05 g/mol
InChI Key: XPEUXALOUDRSHX-UHFFFAOYSA-N
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Description

6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It is characterized by its unique structure, which includes a pyridine ring fused with a pyrazine ring, and two chlorine atoms at the 6 and 8 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with hydrazine hydrate, followed by cyclization to form the desired pyrazine ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to their active sites and blocking their activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the specific positioning of the chlorine atoms and the fusion of the pyridine and pyrazine rings.

Properties

Molecular Formula

C7H7Cl2N3

Molecular Weight

204.05 g/mol

IUPAC Name

6,8-dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H7Cl2N3/c8-4-3-5(9)12-7-6(4)10-1-2-11-7/h3,10H,1-2H2,(H,11,12)

InChI Key

XPEUXALOUDRSHX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(N1)C(=CC(=N2)Cl)Cl

Origin of Product

United States

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